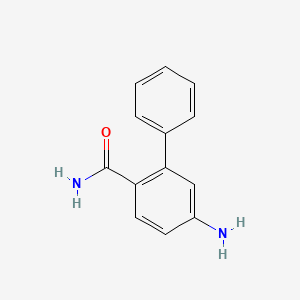
5-Amino-biphenyl-2-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-[1,1’-biphenyl]-2-carboxamide is an organic compound with a biphenyl structure, where an amino group is attached to one benzene ring and a carboxamide group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminobiphenyl.
Amidation: The amino group is then converted to a carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for 5-Amino-[1,1’-biphenyl]-2-carboxamide may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
5-Amino-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-[1,1’-biphenyl]-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Aminobiphenyl: Similar structure but lacks the carboxamide group.
2-Aminobiphenyl: Amino group attached to a different position on the biphenyl structure.
4-Aminobiphenyl: Amino group attached to the para position relative to the biphenyl linkage.
Uniqueness
5-Amino-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-amino-2-phenylbenzamide |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16) |
InChI Key |
WRYYJOONXUMSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


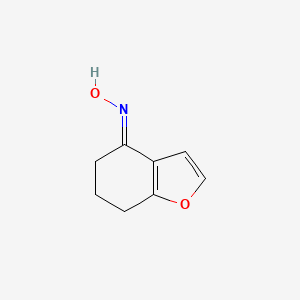
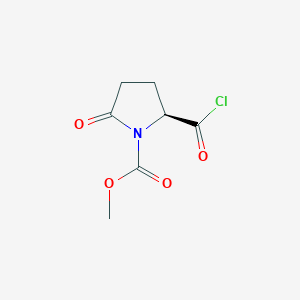

![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
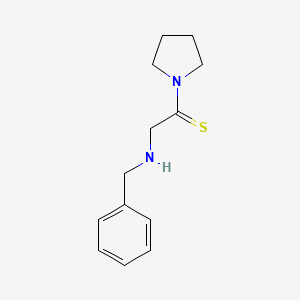
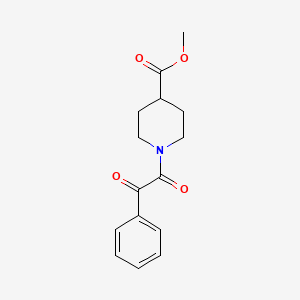
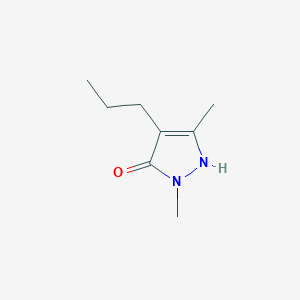

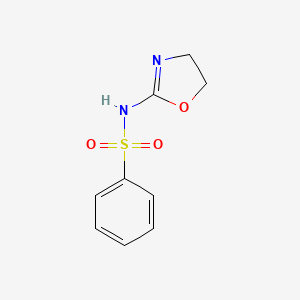
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
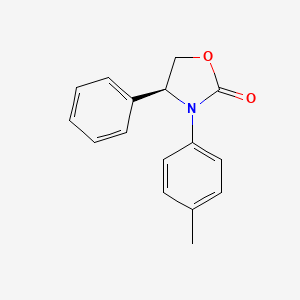
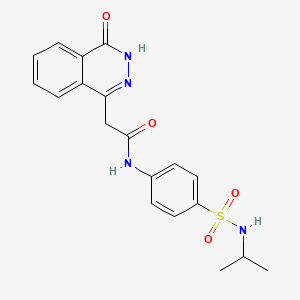
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
